Product packaging for 3-Oxo-5alpha-androstan-17beta-yl sulfate(Cat. No.:)

3-Oxo-5alpha-androstan-17beta-yl sulfate

Cat. No.: B1261883
M. Wt: 369.5 g/mol
InChI Key: KYVPWJSGFKNNLD-ABEVXSGRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-5alpha-androstan-17beta-yl sulfate is a high-purity, synthetic sulfated steroid derivative of 5α-androstane, provided for research applications in biochemistry and endocrinology . As a sulfated steroid, this compound belongs to a class of molecules that serve as important metabolites in steroid hormone pathways, potentially influencing their bioavailability and activity . Its core structure, featuring a 3-keto group and a 17β-position sulfate ester, is of significant interest for studying androgen metabolism, enzyme kinetics, and the role of sulfated steroids as precursors or regulators in various biological systems . Researchers can utilize this compound to investigate the function of steroid sulfatases and sulfotransferases, or to explore its potential interactions with nuclear hormone receptors . The 5α-androstane skeleton is a key feature in many bioactive steroids, and its metabolites are known to play roles in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, suggesting this compound may have research value in neuroendocrinology for understanding stress response mechanisms . All supplied material is subject to comprehensive quality control, including HPLC analysis, to ensure identity and purity. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use, and must be handled by qualified professionals in a laboratory setting. Please refer to the safety data sheet for proper handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29O5S- B1261883 3-Oxo-5alpha-androstan-17beta-yl sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H29O5S-

Molecular Weight

369.5 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] sulfate

InChI

InChI=1S/C19H30O5S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18/h12,14-17H,3-11H2,1-2H3,(H,21,22,23)/p-1/t12-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

KYVPWJSGFKNNLD-ABEVXSGRSA-M

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)[O-])C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)[O-])C

Origin of Product

United States

Biological Functions and Molecular Mechanisms of 3 Oxo 5alpha Androstan 17beta Yl Sulfate and Androstane Sulfates

Nuclear Receptor Modulation by Androstane (B1237026) Derivatives

The biological activities of androstane derivatives, including 3-Oxo-5alpha-androstan-17beta-yl sulfate (B86663), are often mediated through their interaction with nuclear receptors. These interactions can lead to the activation or inhibition of gene transcription, influencing a wide range of physiological processes. The sulfation of these steroids is a critical modification that significantly alters their binding affinities and subsequent biological effects.

Ligand Binding and Activation of Androgen Receptors (AR) by 5α-Androstane Metabolites

The Androgen Receptor (AR) is a ligand-activated transcription factor that mediates the physiological effects of androgens like testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT). nih.gov In its inactive state, the AR resides in the cytoplasm. frontiersin.org Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. nih.gov There, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, modulating their transcription. nih.govyoutube.com

The 5α-reduction of testosterone to DHT is a key step in androgen action, as DHT generally exhibits a higher binding affinity for the AR. nih.gov However, the sulfation of these metabolites, such as in the formation of 3-Oxo-5alpha-androstan-17beta-yl sulfate (also known as 5α-dihydrotestosterone sulfate), drastically reduces their ability to bind and activate the AR. nih.gov This sulfation is considered a major pathway for androgen inactivation. cancer.gov While unsulfated 5α-androstane metabolites are potent AR agonists, their sulfated counterparts show significantly lower binding affinities and are generally considered inactive at the AR. nih.gov

The table below summarizes the relative binding and activation characteristics of key 5α-androstane metabolites at the Androgen Receptor.

CompoundCommon AbbreviationReceptor TargetTypical Activity
5α-DihydrotestosteroneDHTAndrogen Receptor (AR)Potent Agonist
This compoundDHT-SAndrogen Receptor (AR)Very low affinity/inactive
Androsterone (B159326)Androgen Receptor (AR)Weak Agonist

This table provides a generalized summary of activity. Actual binding affinities (e.g., Ki, IC50) can vary based on specific experimental conditions.

Estrogen Receptor (ER) Interactions, Especially ERβ, with Sulfated Androstane Metabolites

While sulfation typically inactivates androgens with respect to the AR, this is not always the case for their interactions with Estrogen Receptors (ERs), particularly the ERβ subtype. Some androstane metabolites, including sulfated forms, can exhibit significant binding and modulatory activity at ERs. nih.govresearchgate.net

For instance, the DHT metabolite 5α-androstane-3β,17β-diol (3β-diol) is known to bind and activate ERβ. nih.gov Research has shown that certain DHEA metabolites can compete with estradiol (B170435) for binding to both ERα and ERβ, suggesting they can directly interact with and modulate these receptors. researchgate.net While dehydroepiandrosterone (B1670201) (DHEA) and its sulfate (DHEA-S) have much lower affinities for ERs compared to estradiol, their metabolites can have more significant interactions. nih.govresearchgate.net Specifically, androst-5-ene-3β,17β-diol (ADIOL) has been shown to bind to ERβ with an IC50 of approximately 50 nM. researchgate.net

This interaction with ERβ is significant, as ERβ is considered to act predominantly as a tumor suppressor in breast cancer, and its activation can inhibit cancer cell growth. frontiersin.org The ability of certain androstane metabolites to activate ERβ suggests a potential AR-independent mechanism of action. nih.gov

The table below details the binding affinities of various androstane metabolites for Estrogen Receptors α and β.

CompoundReceptor TargetBinding Affinity (IC50)Reference
Estradiol (E2)ERα~1-10 nM researchgate.net
Estradiol (E2)ERβ~1-5 nM researchgate.net
Androst-5-ene-3β,17β-diol (ADIOL)ERα~0.1 µM researchgate.net
Androst-5-ene-3β,17β-diol (ADIOL)ERβ~50 nM researchgate.net
Dehydroepiandrosterone (DHEA)ERα>500 µM researchgate.net
Dehydroepiandrosterone Sulfate (DHEA-S)ERα~100-500 µM researchgate.net

IC50 values represent the concentration of a ligand that is required for 50% inhibition of a biological or biochemical function.

Neuroactive Properties and Ion Channel Modulation

Androstane sulfates are recognized as neurosteroids, compounds synthesized in the brain that can rapidly modulate neuronal excitability. They exert these effects primarily through interactions with ligand-gated ion channels, acting as allosteric modulators. nih.gov

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA_A) Receptors

The GABA_A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Certain neurosteroids are potent positive allosteric modulators of GABA_A receptors, enhancing the effect of GABA. nih.gov Androstane derivatives, including sulfated forms, can interact with these receptors. nih.gov For example, 3α-hydroxy, 5α-reduced pregnane (B1235032) steroids are among the most potent endogenous positive modulators of GABA_A receptor-mediated inhibition. nih.gov While the direct actions of this compound on GABA_A receptors are less characterized, other related neurosteroids like DHEA and DHEA-S are known to modulate these receptors. nih.gov

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors

NMDA receptors are a type of ionotropic glutamate (B1630785) receptor crucial for excitatory synaptic transmission and plasticity. nih.gov Their activity is modulated by various compounds, including neurosteroids. mdpi.com Some sulfated steroids, like pregnenolone (B344588) sulfate (PE-S), act as positive allosteric modulators, enhancing NMDA receptor function. mdpi.com Conversely, other sulfated steroids, such as pregnanolone (B1679072) sulfate (3α5βS), are inhibitory. nih.gov

Dehydroepiandrosterone sulfate (DHEA-S) has been shown to induce an allosteric modulation of the NMDA receptor and can increase the number of NMDA binding sites in the brain. nih.govnih.gov This suggests that androstane sulfates can have complex, structure-dependent modulatory effects on NMDA receptor activity, either enhancing or inhibiting its function. mdpi.comnih.gov

Engagement with Sigma-1 Receptors and Other Membrane Receptors

The Sigma-1 receptor is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum, that modulates various cellular functions, including ion channel activity and cell survival. frontiersin.orgmdpi.com Several neurosteroids, including DHEA and DHEA-S, are known to be endogenous ligands for the Sigma-1 receptor, typically acting as agonists. frontiersin.orgmdpi.com Progesterone (B1679170), on the other hand, acts as an endogenous antagonist. frontiersin.org

The interaction of these steroids with the Sigma-1 receptor can, in turn, influence the function of other receptors and ion channels. For example, Sigma-1 receptor activation can positively influence NMDA receptor function and can also modulate voltage-gated potassium channels. frontiersin.orgmdpi.com There is also evidence of a physical association and functional crosstalk between the Sigma-1 receptor and the Androgen Receptor, suggesting a feedback mechanism that regulates AR-associated networks. nih.gov Furthermore, DHEA has been shown to interact with nerve growth factor (NGF) receptors TrkA and p75NTR, acting as a neurotrophic factor to prevent neuronal apoptosis. plos.org

Intracrine Regulation of Steroid Action in Target Tissues

Intracrine regulation allows peripheral target tissues to control their own steroid hormone environment. This is achieved by metabolizing circulating steroid precursors into active hormones or by inactivating potent steroids locally. This localized control is crucial for fine-tuning steroid action to meet the specific physiological needs of a particular tissue, independent of systemic endocrine signaling. nih.gov Sulfated androgens, such as this compound, are key players in this system, acting as a reservoir for the local generation of active androgens.

The local concentration of active androgens is tightly controlled by a balance between synthesis and inactivation pathways within the cell. This compound, also known as dihydrotestosterone (B1667394) sulfate (DHTS), is a key metabolite in this process.

Synthesis: The formation of this compound is a crucial step in androgen metabolism. Its potent, non-sulfated precursor, dihydrotestosterone (DHT), is synthesized from testosterone by the action of 5α-reductase enzymes (SRD5A). DHT can then be sulfated by sulfotransferase enzymes (SULTs), primarily SULT2A1, to form DHTS. This sulfation step was historically considered a method of inactivation to facilitate excretion. nih.gov However, it is now understood that this sulfated form acts as a circulating reservoir. nih.gov Tissues can take up DHTS from circulation via organic anion-transporting polypeptides (OATPs/SLCOs) and convert it back to active DHT.

Inactivation: The reverse reaction, the hydrolysis of the sulfate group from DHTS, is catalyzed by the enzyme steroid sulfatase (STS). nih.gov This desulfation reactivates the steroid, converting the inactive, water-soluble DHTS into the highly potent, receptor-active DHT. Therefore, the expression and activity of STS are critical for generating active androgens within a target tissue. Further inactivation of DHT can occur through its conversion to androstane-diols by hydroxysteroid dehydrogenases (HSDs).

This dynamic interplay between sulfation by SULTs and desulfation by STS allows tissues to precisely regulate their exposure to potent androgens like DHT. nih.gov

The capacity of a given cell or tissue to locally produce and modify androgens is determined by its unique profile of steroidogenic enzymes. nih.govnih.gov The expression of these enzymes is highly tissue- and cell-specific, leading to distinct metabolic capabilities and steroid concentrations in different biological contexts. nih.govnih.gov

The intracrine production of active androgens from sulfated precursors like dehydroepiandrosterone sulfate (DHEAS) and DHTS depends on the coordinated action of several enzymes. Key enzymes involved include:

Steroid sulfatase (STS): Hydrolyzes sulfate esters, converting inactive sulfated steroids into their active forms. nih.gov Its presence is essential for utilizing the circulating pool of DHEAS and DHTS.

Hydroxysteroid dehydrogenases (HSDs): A large family of enzymes that interconvert steroids. For example, 3β-hydroxysteroid dehydrogenase (3β-HSD) is required to convert DHEA (from DHEAS) into androstenedione (B190577), and 17β-hydroxysteroid dehydrogenase (17β-HSD) can convert androstenedione to testosterone.

5α-reductases (SRD5A1 and SRD5A2): Convert testosterone to the more potent androgen, DHT.

Sulfotransferases (SULTs): Catalyze the sulfation of steroids, such as the conversion of DHT to DHTS, generally rendering them inactive until desulfated. mdpi.com

The relative expression levels of these enzymes dictate the metabolic flux—the rate at which steroids are processed through these pathways. For instance, a tissue with high STS and 5α-reductase activity but low SULT activity will favor the local production and accumulation of potent DHT. Conversely, a tissue with high SULT activity will favor the inactivation and clearance of active androgens. This cell-specific expression allows for precise, localized control over androgen signaling, a process termed "intracrinology". nih.govnih.gov

Table 1: Key Enzymes in the Intracrine Metabolism of Androstane Sulfates This table is interactive. Click on the headers to sort.

Enzyme Gene Function Role in Androgen Regulation
Steroid Sulfatase STS Hydrolyzes steroid sulfates (e.g., DHEAS, DHTS) Activates steroid precursors, increasing local androgen availability. nih.gov
5α-Reductase 1 SRD5A1 Converts Testosterone to Dihydrotestosterone (DHT) Synthesizes the most potent natural androgen. nih.gov
5α-Reductase 2 SRD5A2 Converts Testosterone to Dihydrotestosterone (DHT) Synthesizes the most potent natural androgen, particularly in prostate.
Sulfotransferase 2A1 SULT2A1 Sulfates DHEA and other steroids Inactivates androgens and creates a circulating reservoir. mdpi.com
17β-HSD Type 3 HSD17B3 Converts Androstenedione to Testosterone Key step in the synthesis of testosterone from adrenal precursors.

Cellular and Subcellular Effects

While traditionally viewed as inactive transport forms, androstane sulfates like this compound can be locally converted to active forms, thereby influencing critical cellular processes.

The local conversion of this compound to DHT is a key mechanism by which it can influence cell proliferation and differentiation. DHT is a potent agonist of the androgen receptor (AR), and its binding initiates a signaling cascade that alters the expression of genes controlling the cell cycle and developmental programs. In androgen-sensitive tissues, this can lead to increased proliferation. For example, in prostate cancer, the intracrine synthesis of DHT from precursors is a well-established driver of tumor growth.

The reprogramming of steroid metabolism is a critical factor in various cancers, including those of the prostate, endometrium, and ovary, where it can promote the proliferation and invasion of cancer cells. mdpi.com Furthermore, the differentiation of immune cells can also be affected by the local steroid environment, highlighting the broad impact of intracrine androgen regulation. nih.gov

Androgens can exert both pro-apoptotic and anti-apoptotic effects depending on the cellular context. The local availability of DHT, regulated by the conversion of precursors like this compound, can modulate the expression of key apoptosis-related genes. For instance, in some cellular environments, androgens can upregulate anti-apoptotic proteins of the Bcl-2 family, thereby promoting cell survival. Conversely, in other contexts, androgen signaling can induce apoptosis. The balance between local synthesis and inactivation of potent androgens is therefore critical in determining a cell's susceptibility to programmed cell death.

While the primary mechanism of androgen action is through the nuclear androgen receptor, evidence suggests that steroids and their metabolites can also influence signaling pathways more indirectly. Sex steroids are known to regulate xenobiotic receptors like the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). nih.gov These receptors are highly expressed in the liver and play roles not only in drug metabolism but also in lipid and glucose metabolism. nih.gov Although direct actions of this compound on these pathways are not fully elucidated, its role as a precursor to other active steroids implies an indirect influence. Furthermore, some steroid metabolites can engage in non-genomic signaling by interacting with membrane-associated receptors or ion channels, leading to rapid changes in intracellular signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. mdpi.com

Table 2: Mentioned Compound Names

Compound Name Abbreviation
This compound DHTS
Dihydrotestosterone DHT
Testosterone T
Dehydroepiandrosterone sulfate DHEAS
Dehydroepiandrosterone DHEA
Androstenedione A4
Pregnenolone P5
Estrone (B1671321) sulfate E1S

Advanced Research Methodologies for Investigating 3 Oxo 5alpha Androstan 17beta Yl Sulfate

In Vitro Models for Enzymatic and Cellular Studies

In vitro systems are indispensable for controlled investigations into the enzymatic and cellular dynamics involving 3-Oxo-5alpha-androstan-17beta-yl sulfate (B86663). These models range from isolated recombinant enzymes to complex cell culture systems, each offering unique advantages for metabolic and functional analysis.

Heterologous expression systems are fundamental tools for producing and characterizing the enzymes involved in the metabolism of 3-Oxo-5alpha-androstan-17beta-yl sulfate, primarily steroid sulfatase (STS) and sulfotransferases (SULTs). These systems involve introducing the gene encoding the enzyme of interest into a host organism, such as bacteria (Escherichia coli), yeast, or mammalian cells, that does not naturally express it. nih.govnih.gov This allows for the production of large quantities of purified recombinant enzyme for detailed kinetic analysis and inhibitor screening.

For instance, human embryonal kidney (293) cells are frequently used to express recombinant STS. nih.gov Assays using homogenates or microsomes from these transfected cells have been instrumental in determining the inhibitory potency (IC50 values) of novel synthetic compounds against the conversion of steroid sulfates like estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) to their unconjugated forms. nih.gov Similarly, E. coli can be co-expressed with a formylglycine-generating enzyme (FGE), which is necessary for the post-translational modification and activation of sulfatases, to produce active recombinant enzymes for structural and functional studies. nih.gov

These models have been crucial in demonstrating that the sulfamate (B1201201) moiety is key for the mechanism-based inactivation of STS by inhibitors, a finding confirmed by the lack of inactivation from unsulfamoylated analogues. nih.gov Genetically modified cell lines expressing specific SULT isoforms have also been developed to study the toxification of various chemical compounds mediated by sulphotransferase activity. nih.gov

Mammalian cell culture systems provide a more physiologically relevant context for studying the metabolism and action of androgens and their sulfates. Various cell lines are employed, each modeling different aspects of androgen biology.

Prostate Cancer Cell Lines: LNCaP cells, which express a functional androgen receptor (AR), are widely used to study androgen-dependent processes. bioscientifica.combioscientifica.com Other lines like PC3 and DU145 are considered androgen-receptor negative and serve as controls or are used for ectopic AR overexpression studies. bioscientifica.com The MDA PCa 2a and 2b cell lines, also derived from prostate cancer metastases, express AR and are used to investigate mechanisms of castration resistance. bioscientifica.com

Adrenal Carcinoma Cell Lines: The human NCI-H295R adrenal carcinoma cell line is a well-established model for studying steroidogenesis, as it expresses the key enzymes required for steroid hormone production. endocrine-abstracts.org It has been used to test the efficacy of novel inhibitors of enzymes like CYP17A1, which are critical in the androgen biosynthesis pathway. endocrine-abstracts.org

Androgen-Responsive Reporter Cell Lines: To overcome the cross-reactivity of the androgen receptor with other steroid hormones, selective androgen-responsive reporter cell lines have been developed. nih.gov For example, the CV1-ARluc cell line, derived from monkey kidney cells, was engineered to stably express human AR and an androgen-driven luciferase reporter gene. This highly sensitive system can detect androgenic activity at nanomolar concentrations and is used to measure the total androgen bioactivity in clinical samples. nih.gov

Non-mammalian models , such as the zebrafish (Danio rerio), are increasingly used for metabolic analysis due to their genetic tractability and rapid development. researchgate.netembopress.org While the primary androgen in zebrafish is 11-ketotestosterone, not testosterone (B1683101), studies comparing the human and zebrafish 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) enzyme have provided insights into the evolution and function of steroidogenic enzymes. researchgate.net Such comparative studies help to understand conserved and divergent roles of enzymes involved in androgen metabolism. researchgate.net

Cell LineOriginKey CharacteristicsPrimary Research Application
LNCaPHuman Prostate Cancer (lymph node metastasis)Androgen receptor positive (AR+), androgen-responsiveStudying androgen-dependent gene expression and proliferation. bioscientifica.com
PC3, DU145Human Prostate Cancer (bone, brain metastasis)Androgen receptor negative (AR-)Used as negative controls or for AR-transfection studies. bioscientifica.com
NCI-H295RHuman Adrenocortical CarcinomaExpresses key steroidogenic enzymesScreening steroidogenesis inhibitors and studying adrenal androgen production. endocrine-abstracts.org
CV1-ARlucMonkey Kidney (engineered)Stably expresses human AR and an androgen-responsive reporterHighly sensitive and specific bioassay for androgenic activity. nih.gov

Determining the subcellular location of enzymes is critical to understanding metabolic pathways. Techniques involving the isolation of subcellular compartments, such as the endoplasmic reticulum (ER), mitochondria, and cytosol, allow for precise activity profiling. Steroid sulfatase (STS), the enzyme that would hydrolyze this compound, is known to be an ER-resident enzyme. wikipedia.org Similarly, many enzymes involved in cholesterol and steroid biosynthesis are localized to the ER. nih.gov

Methodologies include differential centrifugation and density gradient centrifugation to separate organelles. Once isolated, these fractions can be used for Western blotting to confirm the presence of the enzyme and for enzymatic assays to measure its activity in a specific compartment. Studies using expression constructs and antibody staining in cell cultures have confirmed that key enzymes of steroidogenesis are expressed in the ER and the nuclear envelope. nih.gov This localization is crucial as it places the enzymes in proximity to their lipophilic substrates within the cellular membranes.

In Vivo Animal Models for Systemic and Tissue-Specific Analysis

While in vitro models are powerful, in vivo animal models are essential for understanding the systemic and tissue-specific effects of this compound and its related metabolic pathways in a complex, whole-organism context. bioscientifica.com

The creation of transgenic and knockout animals, primarily mice, has revolutionized the study of gene function in steroid metabolism. biochemjournal.comcabidigitallibrary.org These models involve the targeted deletion ("knockout") or insertion ("transgenic") of specific genes. nih.govyoutube.com

SULT and STS Knockout Models: Mouse strains with knockouts of specific sulfotransferase genes (e.g., Sult1a1, Sult1d1) have been developed. nih.gov These models have been instrumental in demonstrating the role of SULT enzymes in the local metabolic activation and detoxification of various compounds, showing dramatic alterations in the levels of DNA adducts in tissues like the liver. nih.gov A knockout model for the BPNT1 phosphatase, which degrades the toxic by-product of sulfation reactions, revealed that tissues with high sulfation activity, like the liver and kidney, were most affected. nih.gov

Steroidogenic Enzyme Knockout Models: Mice with a deficiency in 17β-HSD3, the enzyme critical for converting androstenedione (B190577) to testosterone, have been used to dissect the complexities of androgen biosynthesis. nih.gov In silico modeling predicted that these mice would have increased androstenedione and no testosterone, a hypothesis testable with the in vivo model. nih.gov

Androgen Receptor (AR) Knockout Models: AR knockout mice have been invaluable for separating the androgenic and estrogenic effects of testosterone. nih.gov These models help to clarify the direct roles of AR-mediated signaling in various tissues. nih.gov

Model TypeGene ModifiedKey Finding/ApplicationReference
KnockoutSult1a1Demonstrated the critical role of this sulfotransferase in the local metabolic activation of chemicals in the liver. nih.gov
KnockoutHSD17B3Used to dissect androgen biosynthesis pathways and compensatory mechanisms in testosterone production. nih.gov
KnockoutAndrogen Receptor (AR)Allows for the differentiation between androgen-receptor-mediated effects and effects from testosterone's conversion to estradiol (B170435). nih.gov
TransgenicHuman SULT1A1/2Created models to study the human-specific metabolism and toxicity of xenobiotics. nih.gov

Pharmacological intervention models use chemical agents to inhibit or activate specific enzymes or receptors in vivo, allowing researchers to study the consequences of modulating a particular pathway. oup.com This approach is widely used to investigate steroidogenesis.

A variety of steroidogenesis inhibitors have been characterized and used in animal models to block the production of androgens and other steroids at different points in the biosynthetic pathway. taylorandfrancis.comwikipedia.org For example, ketoconazole (B1673606) inhibits several cytochrome P450 enzymes, including CYP11A1 (cholesterol side-chain cleavage) and CYP17A1, thereby blocking the synthesis of all steroid hormones from an early stage. wikipedia.org Metyrapone is a more specific inhibitor of CYP11B1 (11β-hydroxylase). wikipedia.org

In the context of androgen action, rodent models are often treated with 5α-reductase inhibitors like finasteride (B1672673) to block the conversion of testosterone to the more potent DHT. nih.govamazonaws.com This helps to elucidate the specific roles of DHT in tissues like the prostate. nih.gov Furthermore, animal models of polycystic ovary syndrome (PCOS) are often created through the administration of androgens like testosterone or DHT to induce hyperandrogenism and related phenotypes, allowing for the study of the condition's pathophysiology. nih.gov The extract of Periplaneta americana has been shown in mouse models of alopecia to promote hair regrowth by modulating the FOXO/PI3K/AKT signaling pathway, which is linked to androgen activity. mdpi.com These pharmacological models are crucial for preclinical testing of therapeutic agents designed to modulate androgen pathways. nih.gov

Comparative Physiology Models for Androstane (B1237026) Sulfate Metabolism (e.g., Fungi)

Fungi, particularly filamentous fungi, serve as valuable comparative models for studying the metabolism of steroids, including androstane sulfates. These microorganisms possess diverse enzymatic machinery capable of transforming a wide array of steroid compounds. nih.govfrontiersin.org The study of how fungi metabolize these molecules provides crucial insights into potential metabolic pathways that may be analogous or divergent from those in mammals.

Fungal systems offer several advantages for metabolic research. They can be cultured in large quantities, allowing for the production of sufficient quantities of metabolites for structural identification. Furthermore, their enzymatic pathways can be manipulated genetically, providing a platform to study the function of specific enzymes, such as hydroxylases and dehydrogenases, involved in steroid transformation. nih.gov

For instance, research on the fungus Aspergillus tamarii KITA has demonstrated its capacity to transform progesterone (B1679170) and other steroidal substrates through a flexible four-step enzymatic pathway. nih.gov Studies with this organism using fully saturated steroidal lactone analogues revealed the formation of multiple monohydroxylated products, providing evidence for different steroid-hydroxylase binding interactions within a single organism. nih.gov This highlights the utility of fungi in exploring the fundamental biochemical principles of steroid metabolism. While mammalian endothermy creates thermal exclusion zones that restrict the growth of many fungal species, the metabolic capabilities of those that can survive and interact with host systems are of significant interest. nih.gov The study of steroid catabolism in actinobacteria, such as Nocardioides simplex, which can perform conversions like the reduction of carbonyl groups at C-17 of androstanes, further expands the microbial repertoire for understanding steroid transformations. nih.gov

Analytical Techniques for Quantitative and Qualitative Assessment

A suite of powerful analytical techniques is essential for the detection, quantification, and structural characterization of this compound and its related metabolites.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has become a cornerstone for steroidome profiling. nih.gov This technique is exceptionally well-suited for analyzing sulfated steroids like this compound because it allows for the direct analysis of the intact sulfated molecule without the need for chemical or enzymatic cleavage (hydrolysis). nih.govnih.gov Steroid sulfates exhibit good ionization properties, especially with electrospray ionization (ESI) in negative mode, which is commonly used for their detection. nih.gov

The application of LC-MS to steroidomics has largely replaced immunoassays, which can be limited by cross-reactivity issues. nih.gov Modern methods using ultra-high-performance liquid chromatography (UHPLC) provide excellent chromatographic resolution, enabling the separation of closely related isomers, which is critical in complex biological samples. nih.govnih.govnih.gov By combining high-resolution chromatography with the specificity of tandem mass spectrometry, researchers can develop highly sensitive and specific assays for the simultaneous quantification of a broad panel of sulfated steroids in various biological matrices like serum and urine. nih.govnih.govsigmaaldrich.com The development of these methods is crucial for understanding the comprehensive steroid profile in both health and disease. nih.govnih.gov

Table 1: Key Parameters in LC-MS/MS Methods for Sulfated Steroid Analysis

ParameterDescriptionRelevance to Androstane Sulfate Analysis
Chromatography Typically reversed-phase UHPLC for high resolution of steroid isomers. nih.govnih.govEssential for separating this compound from other structural isomers. nih.gov
Ionization Mode Electrospray Ionization (ESI) in negative mode is preferred for sulfated steroids. nih.govThe sulfate group readily forms a negative ion, enhancing detection sensitivity.
Mass Analysis Tandem Mass Spectrometry (MS/MS) using a triple quadrupole instrument for quantification. nih.govAllows for specific monitoring of precursor-to-product ion transitions, ensuring high specificity and reducing matrix interference. nih.gov
Sample Preparation Solid-phase extraction (SPE) is often used to isolate the sulfate fraction and remove interferences. nih.govyoutube.comOptimizes the sample to eliminate glucuronide fractions and concentrate the target analytes. nih.gov
Quantification Use of stable isotope-labeled internal standards and calibration curves. nih.govEnsures accuracy and precision by correcting for matrix effects and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique to LC-MS for steroid analysis. nih.gov While LC-MS excels at analyzing intact sulfated steroids, GC-MS typically requires a deconjugation step (hydrolysis) to cleave the sulfate group, followed by a derivatization step to increase the volatility of the steroid for gas-phase analysis. nih.govuni-muenchen.de Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) or methyloxime-trimethylsilyl (MO-TMS) ethers. nih.govuni-muenchen.de

Despite the more complex sample preparation, GC-MS offers significant advantages, particularly in its capacity as a discovery tool. nih.gov The electron ionization (EI) mass spectra generated by GC-MS are highly detailed and information-rich, providing considerable structural information that can help identify unknown metabolites. uni-muenchen.de Recent studies have also explored the direct analysis of non-hydrolyzed sulfated steroids by GC-MS, where the sulfate group is cleaved in the hot injection port of the instrument. nih.govsci-hub.se This approach can offer comparable sensitivity to LC-MS and provides high structural elucidation power, making it a valuable tool for comprehensive metabolite analysis and the discovery of new metabolic pathways for compounds like this compound. nih.govsci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and stereochemical elucidation of steroid molecules. nih.govnih.gov While mass spectrometry methods provide information on mass and fragmentation, NMR provides detailed insights into the complete chemical structure at an atomic level. nih.gov For novel or synthesized steroid metabolites, including derivatives of this compound, NMR is essential for unambiguous characterization. nih.gov

Techniques such as 1H NMR and 13C NMR provide information on the chemical environment of each proton and carbon atom in the molecule. mdpi.com Advanced 2D NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between atoms, while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximities, which is critical for determining stereochemistry, such as the alpha or beta orientation of substituents on the steroid nucleus. mdpi.com This level of detail is crucial for confirming the precise structure of a metabolite, which in turn is fundamental to understanding its biological function and metabolic origin. nih.gov

Radiometric assays are a classic and highly sensitive method for tracing the metabolic fate of compounds. nih.gov This technique involves synthesizing a version of the target molecule, such as this compound, labeled with a radioisotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). nih.gov When this radiolabeled tracer is introduced into a biological system (in vivo or in vitro), its path can be followed by detecting the radioactivity in various metabolites and tissues over time.

The primary strength of the radiometric approach is its exceptional sensitivity and the specificity with which the tracer can be detected against the background of endogenous, non-radioactive compounds. nih.gov By isolating metabolites and measuring their radioactivity, researchers can quantitatively map metabolic pathways and determine the rates of conversion. While the use of long-lasting radioisotopes in humans is now limited for safety reasons, these techniques remain highly valuable for in vitro and animal studies. nih.gov Furthermore, short-lived positron-emitting isotopes can be used in conjunction with Positron Emission Tomography (PET) for non-invasive imaging of tracer uptake and localization in preclinical and clinical research. nih.gov

Computational and Bioinformatics Approaches

Computational and bioinformatics tools are increasingly integrated into steroid research to predict metabolic pathways, identify key enzymes, and understand molecular interactions. nih.govnih.gov Genome-wide bioinformatics analysis, for example, can be used to screen the genomes of organisms like bacteria for genes associated with steroid metabolism. nih.gov This approach can identify gene clusters and regulatory networks, such as those controlled by KstR and KstR2 transcriptional repressors in actinobacteria, providing a foundation for further functional studies. nih.gov

Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand), such as this compound, and a protein (receptor), like a metabolic enzyme or a nuclear receptor. mdpi.com These simulations predict the preferred binding mode and affinity, offering insights into how the steroid might be recognized and processed by an enzyme or elicit a biological response. mdpi.com Such computational approaches, often combined with functional enrichment and network analysis, help to build predictive models of a compound's metabolic and biological activity, guiding further experimental investigation. mdpi.commdpi.com

Molecular Dynamics and Docking Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools used to model the interaction between a ligand, such as this compound, and its biological receptor at an atomic level. nih.gov These methods are crucial for understanding the structural basis of ligand binding and for the rational design of new molecules. nih.gov

Docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For androgens, the primary target is the androgen receptor (AR). Homology models of the human AR's ligand-binding domain, often based on the crystal structure of the highly related progesterone receptor, are used for these simulations. nih.gov Following an initial docking pose generated by algorithms like FlexX, MD simulations are employed to refine the complex in a simulated physiological environment, including explicit solvent molecules. nih.gov These simulations provide insights into the dynamic stability of the ligand-receptor complex and the specific interactions that hold it together.

In studies of the androgen receptor's interaction with the parent compound of this steroid class, testosterone, key hydrogen-bonding partners have been identified. nih.gov Specifically, the 3-keto group of the steroid typically forms hydrogen bonds with the amino acid residues Gln711 and Arg752, while the 17-hydroxy group interacts with Asn705 and Thr877. nih.gov

For this compound, the interactions at the 3-oxo position with Gln711 and Arg752 would be expected to be preserved. However, the presence of the bulky, negatively charged sulfate group at the 17-beta position would fundamentally alter the interactions at the other end of the binding pocket. The hydrogen bonds typically formed by the 17-hydroxyl group with Asn705 and Thr877 would be abolished. Instead, the sulfate group may engage in ionic or polar interactions with different residues within the pocket or alter the ligand's orientation entirely. These models have revealed a unique unoccupied cavity within the androgen receptor binding pocket that could be exploited for designing novel ligands. nih.gov

Table 1: Key Amino Acid Interactions in the Androgen Receptor Ligand-Binding Domain
Steroid MoietyInteracting Amino Acid ResidueType of InteractionRelevance for this compound
3-keto groupGln711Hydrogen BondInteraction likely preserved nih.gov
3-keto groupArg752Hydrogen BondInteraction likely preserved nih.gov
17-positionAsn705Hydrogen Bond (with 17-OH)Interaction abolished due to sulfate group; potential for new ionic/polar interactions nih.gov
17-positionThr877Hydrogen Bond (with 17-OH)Interaction abolished due to sulfate group nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.govchemrxiv.org For androgens and other endocrine-active compounds, QSAR models are developed to predict their binding affinity to receptors like the AR. nih.govmdpi.com These models are built by analyzing a dataset of compounds with known activities and identifying the structural or physicochemical properties (known as descriptors) that correlate with those activities. chemrxiv.org

The process involves collecting binding data for a series of structurally diverse chemicals, calculating various molecular descriptors, and then using statistical methods like partial least squares or machine learning algorithms to build and validate a predictive model. nih.govchemrxiv.org For androgen receptor binding, several key descriptors have been identified as significant contributors. nih.gov From these models, it has been interpreted that hydrophobicity, the presence of a steroidal nucleus, and the compound's bulkiness positively contribute to receptor binding affinity. nih.govchemrxiv.org Furthermore, a hydrogen bond donor at an appropriate position is also beneficial for strong binding. nih.govchemrxiv.org Conversely, features that are electron-rich, such as aromaticity, and the presence of polar groups can decrease binding affinity. nih.govchemrxiv.org

Applying these principles to this compound:

Positive Contributors : It possesses the core steroidal nucleus and a certain bulkiness and hydrophobicity, which are favorable for AR binding. nih.gov

QSAR models provide a rapid and efficient means of screening large numbers of chemicals for potential endocrine activity, prioritizing them for further experimental testing. mdpi.com

Table 2: Influence of Key QSAR Descriptors on Androgen Receptor Binding Affinity
DescriptorInfluence on Binding AffinityStructural Feature in this compound
HydrophobicityPositiveThe steroid core is hydrophobic, but the sulfate group significantly increases polarity. nih.gov
Steroidal NucleusPositiveThe compound is based on a 5-alpha-androstane nucleus. nih.gov
BulkinessPositiveThe molecule has a defined size and shape consistent with other steroidal ligands. nih.gov
Hydrogen Bond DonorPositiveLacks a strong hydrogen bond donor group. nih.gov
Presence of Polar GroupsNegativeContains a highly polar sulfate group at the 17-position and a keto group at the 3-position. nih.govchemrxiv.org

Metabolomics Data Integration and Pathway Analysis

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. Integrating metabolomics data allows for a detailed understanding of metabolic pathways and how they are regulated. dovepress.com For steroids, this is particularly important as their synthesis and inactivation involve complex enzymatic networks. glowm.com Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the sensitive and specific quantification of steroid sulfates like this compound in biological samples. nih.govnih.gov The LC-MS technique is advantageous as it allows for the analysis of intact sulfated steroids without the need for deconjugation or derivatization steps that are required for gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com

Pathway analysis places this compound within the broader context of androgen metabolism. Androgens are metabolized at key positions, primarily C-3, C-5, and C-17. glowm.com The parent compound, 3-Oxo-5alpha-androstan-17beta-ol, is more commonly known as Dihydrotestosterone (B1667394) (DHT), the most potent natural androgen. bioscientifica.comnih.gov DHT is formed from testosterone by the action of the enzyme 5α-reductase. nih.gov

The formation of this compound is a subsequent metabolic step. It is created through the action of a sulfotransferase (SULT) enzyme, which transfers a sulfonate group from a donor molecule (PAPS, 3'-phosphoadenosine-5'-phosphosulfate) to the 17-hydroxyl group of DHT. nih.gov Sulfation is a critical pathway in steroid metabolism, historically viewed as a means to increase water solubility for excretion. nih.gov However, it is now understood to be a dynamic regulatory mechanism. nih.gov Sulfated steroids can be transported in circulation and taken up by target cells, where the sulfate group can be removed by the enzyme steroid sulfatase (STS), thereby reactivating the steroid. nih.gov Therefore, this compound can be considered both a metabolite of DHT and a potential circulating precursor that can be converted back to active DHT in peripheral tissues. nih.gov

Table 3: Metabolic Pathway Involving this compound
SubstrateEnzymeProductMetabolic Role
Testosterone5α-reductase (SRD5A)Dihydrotestosterone (DHT)Conversion to a more potent androgen. nih.gov
Dihydrotestosterone (DHT)Sulfotransferase (e.g., SULT2A1)This compound Sulfation for transport or inactivation. nih.govnih.gov
This compound Steroid Sulfatase (STS)Dihydrotestosterone (DHT)Reactivation of the steroid in target tissues. nih.gov

Emerging Concepts and Future Research Directions for 3 Oxo 5alpha Androstan 17beta Yl Sulfate

Elucidating the Full Spectrum of Biological Targets and Pathways

Androsterone (B159326) sulfate (B86663) is recognized as the most abundant 5-alpha-reduced androgen metabolite circulating in the bloodstream. nih.gov It is formed from the sulfation of androsterone, a reaction catalyzed by the sulfotransferase enzyme SULT2A1. wikipedia.org Conversely, it can be hydrolyzed back to its active, unconjugated form by steroid sulfatase (STS). wikipedia.orgnih.gov This reversible process positions androsterone sulfate as a key component within the broader androgen and estrogen metabolic pathways.

Future research must focus on identifying the specific biological targets of androsterone sulfate itself. While sulfated steroids are generally known to modulate ligand-gated ion channels and possess neuroactive properties, the precise receptors and channels that interact with androsterone sulfate remain to be fully characterized. frontiersin.orgnih.govresearchgate.net Studies have shown a strong correlation between serum levels of androsterone sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS), suggesting it is primarily of adrenal origin. nih.gov Elucidating its direct biological activities, independent of its role as a precursor, is a critical next step. This involves investigating its potential genomic and non-genomic effects and identifying the signaling cascades it may trigger or modulate.

Table 1: Metabolic Pathway of Androsterone Sulfate

StepPrecursor/ProductEnzymeDescription
FormationAndrosteroneSulfotransferase (SULT2A1)Sulfation of androsterone to form androsterone sulfate. wikipedia.org
ConversionAndrosterone SulfateSteroid Sulfatase (STS)Hydrolysis back to the unconjugated, active androsterone. wikipedia.orgnih.gov

Investigating Stereoselective Effects of Androstane (B1237026) Sulfates

The androstane skeleton can exist in different isomeric forms, such as 5α-androstane and 5β-androstane, which can significantly alter biological activity. researchgate.net The specific stereochemistry of 3-Oxo-5alpha-androstan-17beta-yl sulfate (an alpha-isomer) is crucial to its function. Research has identified other isomers, such as 5β-androstan-3α-ol-17-one sulfate (etiocholanolone sulfate), highlighting the diversity of sulfated androstanes in the body. nih.gov

A key area for future investigation is the stereoselective effects of these different androstane sulfate isomers. It is plausible that different isomers possess distinct biological activities, affinities for receptors, or serve as substrates for different enzymes. For example, studies in porcine models have identified 5α-androstane-3β,17β-diol sulfate and 3β-hydroxy-5α-androstan-17-one sulfate (epiandrosterone sulfate) as major secretory products of the testes, demonstrating that the production of specific isomers can be species- and tissue-dependent. nih.gov Comparative studies analyzing the functional differences between 5α and 5β isomers, as well as other structural variants, will be essential to understanding their specific physiological roles.

Table 2: Examples of Androstane Sulfate Isomers

Compound NameStereochemistryNotes
Androsterone Sulfate5α, 3αA major 5-alpha-reduced androgen metabolite in human serum. nih.gov
Epiandrosterone (B191177) Sulfate5α, 3βIdentified as a major secretory steroid in boar testes. nih.gov
Etiocholanolone Sulfate5β, 3αA recognized 5-beta isomer found in the body. nih.gov

Exploring the Interplay between Steroid Sulfation, Neurosteroidogenesis, and Intracrine Signaling

Steroid sulfation is a critical mechanism for regulating steroid bioavailability. nih.gov Sulfated steroids, including androsterone sulfate, are water-soluble and have longer half-lives than their unconjugated counterparts, allowing them to act as a circulating reservoir. frontiersin.orgresearchgate.net This reservoir is particularly important for two interconnected processes: neurosteroidogenesis and intracrine signaling.

Neurosteroidogenesis refers to the synthesis of steroids within the central nervous system (CNS). nih.gov The brain can synthesize neurosteroids de novo or utilize circulating precursors that cross the blood-brain barrier. frontiersin.orgnih.gov Sulfated steroids from the periphery can enter the brain, where they are locally converted by steroid sulfatase (STS) into active neurosteroids, which can then exert neuroprotective and neuromodulatory effects. frontiersin.orgresearchgate.net

This local activation is a cornerstone of intracrinology, a concept where cells and tissues synthesize active steroids from circulating inactive precursors to meet local needs. bioscientifica.comnih.gov The enzyme STS is expressed in numerous tissues, including the brain, allowing cells to hydrolyze steroid sulfates like DHEAS and, presumably, androsterone sulfate, to generate active androgens and estrogens locally. nih.govbioscientifica.com Future research should aim to quantify the contribution of circulating androsterone sulfate to the neurosteroid and active sex steroid pools in the brain and other target tissues, thereby clarifying its role in this sophisticated regulatory system.

Advanced Methodological Development for Enhanced Sensitivity and Specificity

The accurate measurement of sulfated steroids has historically been challenging. Early methods like radioimmunoassays (RIAs) often suffered from a lack of specificity due to cross-reactivity with other steroids and the instability of the sulfate group. nih.govnih.gov

The development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the field. nih.gov LC-MS/MS offers superior specificity and sensitivity, allowing for the precise quantification of a wide range of sulfated and unconjugated steroids simultaneously from a single sample. nih.govnih.gov Methods have been developed to measure various steroids, including DHEAS and other androstane derivatives, in clinical research settings. nih.govwaters.com

Future efforts should focus on further refining these methods to achieve even lower detection limits and to expand the panel of sulfated steroids that can be measured concurrently. The lack of available reference standards for many sulfated steroids remains a significant obstacle to accurate quantification. nih.gov Developing and making these standards widely available is crucial for advancing research into the specific roles of compounds like androsterone sulfate.

Table 3: Comparison of Analytical Methods for Steroid Sulfates

MethodAdvantagesDisadvantages
Radioimmunoassay (RIA)Relatively inexpensive and fast.Poor specificity (cross-reactivity), unreliable due to sulfate group lability. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Sensitive and specific.Requires extensive sample cleanup and chemical derivatization. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High accuracy, specificity, and sensitivity; fast turnaround. nih.govnih.govRequires specialized equipment; lack of reference standards for some compounds can limit quantification. nih.gov

Cross-Species Comparative Studies for Evolutionary and Functional Insights

Comparative studies across different species are invaluable for understanding the evolutionary conservation and functional divergence of metabolic pathways. The steroid sulfation pathway shows notable differences between species. For instance, common laboratory rodents exhibit negligible production of steroid sulfates compared to primates, which complicates the use of these animal models for studying human steroid metabolism. nih.gov

In contrast, research on other species has yielded significant insights. Studies in pigs have revealed that 5α-androstane-3β,17β-diol sulfate and epiandrosterone sulfate are major secretory steroids of the boar testes, highlighting a potentially significant role for 5α-reduced sulfated androgens in this species. nih.gov Such findings underscore that the profile and importance of specific sulfated steroids can vary considerably across the animal kingdom.

Future comparative research should aim to map the presence and function of androsterone sulfate and its related isomers across a wider range of species. These studies could provide crucial insights into the evolutionary pressures that have shaped androgen metabolism and help to identify appropriate animal models for investigating the role of sulfated steroids in health and disease.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Oxo-5alpha-androstan-17beta-yl sulfate to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves solvent selection, catalytic conditions, and purification techniques. For example, deuterated analogs of related steroidal compounds (e.g., 3-Oxo-4-aza-5-androstene-17β-carboxylic acid) have been synthesized using acetic acid (CH₃COOH) as a solvent and hydrogenation under controlled pressure (3 atm H₂) with Pt₂O₄ catalysis . Purification via filtration and evaporation, followed by aqueous washing, can enhance purity (>90% yield reported). Adjusting reaction time and temperature may further refine outcomes.

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Stability is maintained by storing the compound in a dry, cool environment (e.g., 2–8°C) away from light and moisture. Electrostatic discharge should be mitigated using grounded containers. Avoid exposure to oxidizing agents or high temperatures, as these may degrade the sulfate ester group. Stability data for related compounds suggest no significant decomposition under these conditions for ≥12 months .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to resolve stereochemistry (e.g., distinguishing 5alpha vs. 5beta configurations).
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₁₉H₂₈O₅S, exact mass 368.4876) .
  • SMILES/InChI analysis : Cross-validate with computational tools using standardized notations (e.g., C[C@]12CCC(=O)... for stereochemical confirmation) .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for resolving structural ambiguities in steroidal sulfates like this compound?

  • Methodological Answer :

  • X-ray crystallography : To resolve absolute configuration and hydrogen-bonding patterns in crystalline forms.
  • Isotopic labeling : Use deuterated analogs (e.g., 5,6,6-[²H₃]-derivatives) to track metabolic pathways or reaction mechanisms via LC-MS/MS .
  • Tandem MS/MS fragmentation : To differentiate isobaric sulfates (e.g., distinguishing 17β vs. 17α isomers) by analyzing sulfate-specific cleavage patterns .

Q. How can researchers investigate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes or recombinant sulfatases (e.g., steroid sulfatase STS1) to monitor desulfation kinetics via HPLC-UV .
  • Isotope tracer studies : Administer ³⁵S-labeled sulfate derivatives to track tissue distribution and excretion in animal models.
  • Metabolomics profiling : Use high-resolution LC-Orbitrap MS to identify phase I/II metabolites (e.g., glucuronides, hydroxylated derivatives) .

Q. What experimental strategies are effective for analyzing the interactions of this compound with nuclear receptors (e.g., androgen receptor)?

  • Methodological Answer :

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-dihydrotestosterone) in AR-transfected cell lines to measure displacement efficacy.
  • Transcriptional activation assays : Luciferase reporter systems in HEK293 cells to quantify AR agonism/antagonism.
  • Molecular docking simulations : Compare binding affinities with crystallographic AR structures (e.g., PDB ID 2AM9) to predict steric and electronic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.